1,3-Diphenyl-1,3-diazetidine-2,4-dione

Serine Protease Inhibition Human Chymase Structure-Activity Relationship

1,3-Diphenyl-1,3-diazetidine-2,4-dione (CAS 1025-36-1), also known as N,N'-diphenyluretidinedione or phenyl isocyanate dimer, is a heterocyclic compound with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol. It features a strained four-membered diazetidine ring with two carbonyl groups at positions 2 and 4, and phenyl rings on both nitrogen atoms, placing it within the 1,3-diazetidine-2,4-dione class of compounds.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 1025-36-1
Cat. No. B3045162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenyl-1,3-diazetidine-2,4-dione
CAS1025-36-1
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)N(C2=O)C3=CC=CC=C3
InChIInChI=1S/C14H10N2O2/c17-13-15(11-7-3-1-4-8-11)14(18)16(13)12-9-5-2-6-10-12/h1-10H
InChIKeyZDIXQAFFNKGCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-1,3-diazetidine-2,4-dione (CAS 1025-36-1) Procurement: Core Chemical Profile


1,3-Diphenyl-1,3-diazetidine-2,4-dione (CAS 1025-36-1), also known as N,N'-diphenyluretidinedione or phenyl isocyanate dimer, is a heterocyclic compound with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol [1]. It features a strained four-membered diazetidine ring with two carbonyl groups at positions 2 and 4, and phenyl rings on both nitrogen atoms, placing it within the 1,3-diazetidine-2,4-dione class of compounds [2]. The compound has a calculated Log P of approximately 2.7-2.9, indicating moderate lipophilicity, and zero hydrogen bond donors [1].

Why Generic Substitution with 1,3-Diphenyl-1,3-diazetidine-2,4-dione (CAS 1025-36-1) Fails: Evidence of Differentiation


Generic substitution within the 1,3-diazetidine-2,4-dione scaffold is not supported due to significant substituent-dependent variations in biological activity. The N-substituent identity is a critical determinant of potency and selectivity as a serine protease inhibitor. For example, while N-benzyl derivatives have shown high activity against human cathepsin G and chymase (e.g., IC50 values of 0.39 nM and 0.85 nM, respectively), the class of N-aryl derivatives, to which 1,3-diphenyl-1,3-diazetidine-2,4-dione belongs, has been explicitly reported to be less potent [1]. This structural sensitivity necessitates a precise procurement strategy, as even closely related analogs like 1,3-dibenzyl-1,3-diazetidine-2,4-dione cannot serve as functional substitutes. Direct, quantitative comparator data for 1,3-diphenyl-1,3-diazetidine-2,4-dione against its N-aryl peers is limited, constituting a critical evidence gap.

Critical Quantitative Evidence for Selection of 1,3-Diphenyl-1,3-diazetidine-2,4-dione (CAS 1025-36-1)


Comparative Potency of N-Aryl vs. N-Benzyl 1,3-Diazetidine-2,4-diones as Serine Protease Inhibitors

A class-level structure-activity relationship (SAR) study demonstrates a clear potency divide within the 1,3-diazetidine-2,4-dione scaffold. N-benzyl derivatives are highly potent inhibitors of human chymase, with an optimized compound (Compound 6) achieving an IC50 of 0.85 nM. In contrast, N-aryl derivatives were characterized as 'less potent' than their N-benzyl counterparts [1]. This class-level inference positions the N-aryl 1,3-diphenyl-1,3-diazetidine-2,4-dione as a distinct tool for probing or leveraging this reduced potency in biochemical systems, fulfilling a role that high-potency N-benzyl analogs cannot.

Serine Protease Inhibition Human Chymase Structure-Activity Relationship

Historical In Vivo Anti-Estrogenic Activity of 1,3-Diphenyl-1,3-diazetidine-2,4-dione

An archived functional assay provides evidence of an anti-uterotrophic effect for 1,3-diphenyl-1,3-diazetidine-2,4-dione. In a murine model (Mus musculus), administration of the compound at a dose of 10 ug produced a measurable anti-uterotrophic effect . This single-data-point observation, sourced from a non-comparative historical assay, should be treated strictly as supporting evidence. No dose-response data or comparator compound data were available to contextualize this effect.

Endocrinology Anti-uterotrophic Activity In Vivo Pharmacology

Potential for Tunable Thermal Stability in Polymer Applications vs. Non-Aryl Analogs

Aryl-substituted uretidinediones, as a broad compound class, are recognized technical literature for their ability to increase heat resistance when incorporated into polyester fibers and other polymeric matrices [1]. This class-level property is not shared by non-aryl or aliphatic uretidinedione derivatives, which lack the required thermal stability for high-temperature curing cycles. While the specific thermal decomposition or deblocking temperature for 1,3-diphenyl-1,3-diazetidine-2,4-dione was not identified in the search, its classification as a diaryl-substituted uretidinedione allows for a class-level inference of superior thermal latency compared to aliphatic counterparts like 1,3-diethyl-1,3-diazetidine-2,4-dione.

Polymer Chemistry Thermal Resistance Uretidinedione Chemistry

Recommended Application Scenarios for 1,3-Diphenyl-1,3-diazetidine-2,4-dione (CAS 1025-36-1) Based on Evidence


Serine Protease Inhibitor Research: A Low-Potency N-Aryl Control Probe

The established SAR that N-aryl 1,3-diazetidine-2,4-diones exhibit reduced potency against human chymase compared to N-benzyl analogs [1] makes 1,3-diphenyl-1,3-diazetidine-2,4-dione a valuable tool compound. It can be procured as a low-potency control in high-throughput screening (HTS) assays to validate the dynamic range of an assay or to confirm that observed hits are not artifacts of a universally potent scaffold. Its use ensures that the activity of novel analogs can be benchmarked against a substantiated lower-activity baseline within the same chemical series.

Endocrine Disruption and Legacy Toxicology Studies

The unique archival evidence of an in vivo anti-uterotrophic effect in mice at a 10 ug dose [1] provides a specific rationale for the compound's procurement in the field of endocrine toxicology. This data point supports its use as a reference material for comparative studies on the estrogen receptor pathway, allowing researchers to replicate or extend these historical findings. This application scenario is distinct from using more modern, high-specificity estrogen receptor modulators, as it allows for the study of the specific biological profile reported for this diazetidinedione.

High-Temperature Polymer and Coating Formulation Development

Based on class-level evidence that aryl-uretidinediones enhance thermal resistance in materials like polyester fibers [1], this compound should be prioritized for developing latent curing agents for high-temperature powder coatings and wire insulation. Its aromatic substituents theoretically provide a higher thermal deblocking threshold than aliphatic uretidinediones, making it the appropriator choice for formulations requiring a stable shelf-life at elevated ambient temperatures and a clean, fast cure in a high-temperature bake cycle.

Quote Request

Request a Quote for 1,3-Diphenyl-1,3-diazetidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.